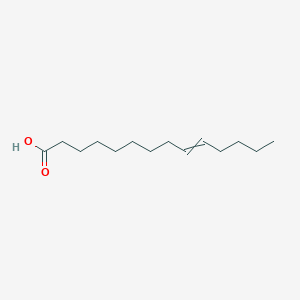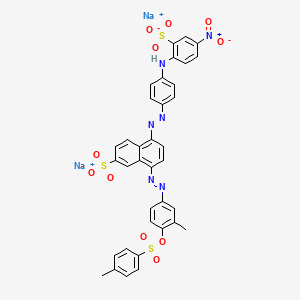
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol is a derivative of catechin, a type of flavanol commonly found in various plants, particularly in tea leaves. Catechins are known for their potent antioxidant properties and have been extensively studied for their health benefits. This compound, specifically, is a modified form where a heptyl group is attached to the catechin molecule, potentially altering its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol can be synthesized through a series of chemical reactions starting from catechin. The process typically involves the alkylation of catechin with a heptyl halide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of heptyl-3-catechin may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification techniques: Such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert it back to its original catechin form.
Substitution: The heptyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions: Often involve nucleophiles like amines or thiols.
Major Products:
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Catechin and its reduced forms.
Substitution products: Various heptyl-substituted catechins depending on the nucleophile used.
Applications De Recherche Scientifique
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylation on flavanols.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced stability and bioavailability compared to unmodified catechin.
Mécanisme D'action
The mechanism of action of heptyl-3-catechin involves its interaction with various molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Neuroprotective effects: It chelates metal ions and prevents the formation of reactive oxygen species, protecting neurons from oxidative damage.
Comparaison Avec Des Composés Similaires
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol can be compared with other catechin derivatives such as:
Epicatechin: Another flavanol with similar antioxidant properties but without the heptyl modification.
Epigallocatechin gallate (EGCG): A well-known catechin with potent health benefits, commonly found in green tea.
Gallocatechin: A catechin derivative with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness: this compound stands out due to its heptyl group, which enhances its lipophilicity, stability, and bioavailability, making it a promising candidate for various therapeutic and industrial applications.
Propriétés
Numéro CAS |
71628-07-4 |
|---|---|
Formule moléculaire |
C22H28O6 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3-heptoxy-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C22H28O6/c1-2-3-4-5-6-9-27-21-13-16-18(25)11-15(23)12-20(16)28-22(21)14-7-8-17(24)19(26)10-14/h7-8,10-12,21-26H,2-6,9,13H2,1H3/t21-,22+/m0/s1 |
Clé InChI |
DFUVOFPBVOQUIM-FCHUYYIVSA-N |
SMILES |
CCCCCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
SMILES isomérique |
CCCCCCCO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
SMILES canonique |
CCCCCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Key on ui other cas no. |
71628-07-4 |
Synonymes |
heptyl-3-catechin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8R,9S,13S,14S,17R)-17-ethynyl-2-fluoro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1215973.png)





![(1R,13R,14R,26R)-1,14-dihydroxy-9,22-diphenyl-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1215986.png)

![N-(cyclohexylmethyl)-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-9-amine](/img/structure/B1215990.png)
![1-[[(4-chloroanilino)-oxomethyl]amino]-N-[3-(4-morpholinyl)propyl]-1-cyclohexanecarboxamide](/img/structure/B1215991.png)
![7-(methoxymethyl)-3-(2-methoxyphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B1215993.png)

